
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and an ethoxyphenyl group attached to the oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethoxybenzoyl chloride with an appropriate amine to form an intermediate, which is then cyclized to form the oxazole ring. The chloromethyl group can be introduced through chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction to form the oxazole ring, and the introduction of the chloromethyl group. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring or the chloromethyl group can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted oxazole, while oxidation can produce oxazole derivatives with additional oxygen-containing functional groups.
科学研究应用
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a probe to investigate enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The oxazole ring can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, which contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-5-phenyl-1,3-oxazole: Similar structure but lacks the ethoxy group.
2-(Bromomethyl)-5-(3-ethoxyphenyl)-1,3-oxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3-oxazole: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2-(Chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole is unique due to the presence of both the chloromethyl and ethoxyphenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds.
属性
IUPAC Name |
2-(chloromethyl)-5-(3-ethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-2-15-10-5-3-4-9(6-10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOPDJGFQVHCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CN=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
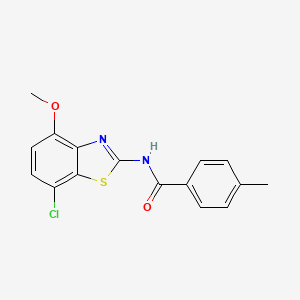
![(2S,3S)-2-[(6-chloropyridin-3-yl)formamido]-N,N,3-trimethylpentanamide](/img/structure/B2416487.png)
![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)
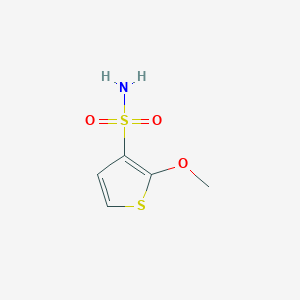
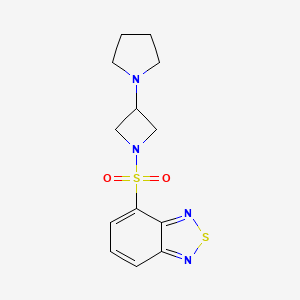

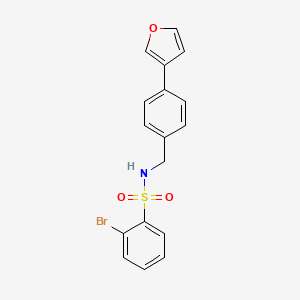
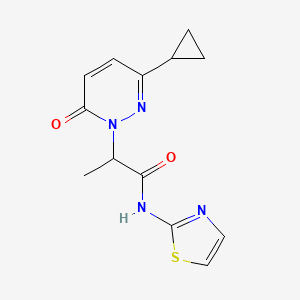
![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)
![Butyl[(2-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B2416502.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2416503.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)
![5-Cyanobicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2416506.png)
